3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-4-12(5-8)10(15)7-2-1-3-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJCYVHGLEYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Azetidine
Azetidine reacts with cyclobutanecarbonyl chloride in dichloromethane under inert conditions, with triethylamine as a base, to yield 1-(cyclobutanecarbonyl)azetidine (Scheme 1A). The reaction proceeds via nucleophilic acyl substitution, with the azetidine nitrogen attacking the electrophilic carbonyl carbon.
Scheme 1A
$$
\text{Azetidine} + \text{ClC(O)Cyclobutane} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Cyclobutanecarbonyl)azetidine}
$$
Functionalization at Azetidine’s 3-Position
The 3-position of 1-(cyclobutanecarbonyl)azetidine is activated for subsequent coupling:
- Hydroxylation : Oxidation with m-CPBA or epoxidation followed by ring-opening yields 1-(cyclobutanecarbonyl)azetidin-3-ol .
- Conversion to Leaving Group : Treatment of the alcohol with thionyl chloride (SOCl$$_2$$) or para-toluenesulfonyl chloride (TsCl) generates 1-(cyclobutanecarbonyl)azetidin-3-yl chloride or tosylate, respectively.
N-Alkylation of Thiazolidine-2,4-dione
Preparation of Thiazolidine-2,4-dione
Thiazolidine-2,4-dione is synthesized via cyclization of mercaptoacetic acid with urea under reflux in acidic conditions (HCl, 120°C, 6 h). Alternatively, Knoevenagel condensation introduces substituents at the 5-position, though this is unnecessary for the target molecule.
Coupling with Azetidine Electrophiles
The TZD nitrogen undergoes alkylation with 1-(cyclobutanecarbonyl)azetidin-3-yl chloride in acetone or DMF, using potassium carbonate (K$$2$$CO$$3$$) as a base (Scheme 1B). The reaction proceeds via an S$$_N$$2 mechanism, with the deprotonated TZD nitrogen displacing the chloride.
Scheme 1B
$$
\text{Thiazolidine-2,4-dione} + \text{1-(Cyclobutanecarbonyl)azetidin-3-yl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$
Reaction Conditions :
Alternative Synthetic Pathways
Mitsunobu Coupling
For azetidine derivatives with a 3-hydroxyl group, the Mitsunobu reaction couples 1-(cyclobutanecarbonyl)azetidin-3-ol directly to TZD using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$). This method avoids harsh alkylation conditions but requires stoichiometric reagents.
Reductive Amination
If an azetidin-3-amine intermediate is accessible, reductive amination with TZD’s carbonyl group could be explored. However, the TZD’s carbonyl is less electrophilic than typical aldehydes/ketones, limiting feasibility.
Analytical Characterization
Spectroscopic Data
IR Spectroscopy : Expected peaks include:
$$^1$$H NMR (DMSO-$$d_6$$) :
Mass Spectrometry :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention time ~8.2 min.
Challenges and Optimization Opportunities
- Azetidine Ring Strain : The 4-membered ring’s instability under acidic/basic conditions necessitates mild reaction protocols.
- Low Alkylation Yields : Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve S$$_N$$2 efficiency.
- Purification Difficulties : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound.
Comparative Data for Analogous TZD Derivatives
| Compound | Yield (%) | Method | Reference |
|---|---|---|---|
| 3-(2-Oxo-2-phenylethyl)TZD | 68 | Alkylation | |
| 5-(4-Hydroxybenzylidene)TZD | 72 | Knoevenagel | |
| 3-(Benzothiazolylmethyl)TZD | 58 | Mitsunobu |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione moiety.
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the cyclobutanecarbonyl group.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step chemical reactions that may include the formation of thiazolidine derivatives through cyclization reactions. The structural characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- High-resolution Mass Spectrometry (HRMS)
These techniques confirm the molecular structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that thiazolidine derivatives exhibit significant anticancer activity. For instance, compounds containing the thiazolidine-2,4-dione core have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 5.0 | Induction of apoptosis |
| This compound | HCT116 | 4.5 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that derivatives of thiazolidine can effectively inhibit the growth of both gram-positive and gram-negative bacteria. This dual activity enhances their potential as therapeutic agents in treating infections .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Case Studies
Recent studies have highlighted the therapeutic potential of thiazolidine derivatives in clinical settings:
- Study on Anticancer Activity : A study published in the Journal of Research in Pharmacy demonstrated that derivatives with specific substitutions showed enhanced cytotoxicity against leukemia cell lines .
- Antimicrobial Efficacy : Another research article reported significant antibacterial activity against resistant strains of bacteria, suggesting that these compounds could be developed into new antibiotics .
Mechanism of Action
The mechanism of action of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway in which the enzyme is involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives are distinguished by their substituents at the 3- and 5-positions. Below is a comparative analysis:
Table 1: Structural Features of Selected Thiazolidine-2,4-dione Derivatives
Key Observations :
Key Observations :
Key Observations :
- 5-Benzylidene substituents (e.g., 4-ethoxy or bromo-methoxy groups) correlate with kinase or PPARγ activity . The target compound’s lack of this group may shift its mechanism.
- Azetidine-cyclobutanecarbonyl could improve metabolic stability over aminoethyl analogs, which may undergo rapid oxidation .
Physicochemical Properties
Spectroscopic data (e.g., NMR, IR) and physical properties differentiate these compounds:
Table 4: Comparative Physicochemical Data
Biological Activity
3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid compound that combines features of thiazolidine and azetidine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazolidine ring fused with an azetidine moiety, which contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinone compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that compounds with structural modifications similar to this compound demonstrated potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | E. coli | 32 |
2. Anti-inflammatory Activity
Thiazolidinones are known for their anti-inflammatory effects. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound in focus was tested for its ability to reduce these cytokines, yielding promising results that suggest a mechanism involving the inhibition of NF-kB signaling pathways .
3. Anticancer Activity
Several studies have explored the anticancer potential of thiazolidinone derivatives. In particular, compounds similar to this compound were evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
Case Study 1: Antimicrobial Efficacy
In a study by Hussain et al., a series of thiazolidinone derivatives were synthesized and tested for their antibacterial activity against clinical isolates of E. coli. The study highlighted that modifications at the cyclobutane position enhanced the antimicrobial efficacy significantly compared to unmodified analogs .
Case Study 2: Anticancer Potential
A recent investigation focused on the anticancer properties of thiazolidinone derivatives in the context of breast cancer treatment. The study utilized various derivatives, including those structurally related to the target compound, and found that they induced apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione, and what key reaction conditions are required?
- Answer : The synthesis typically involves two main steps:
- Step 1 : Coupling cyclobutanecarbonyl chloride to an azetidine derivative under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) with a base like triethylamine to form the 1-(cyclobutanecarbonyl)azetidine intermediate .
- Step 2 : Formation of the thiazolidine-2,4-dione ring via condensation with thiourea derivatives or cyclization reactions. Piperidine catalysis in ethanol under reflux (78–80°C) is commonly employed for Knoevenagel-like condensations .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/water mixtures ensures high purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the connectivity of the azetidine, cyclobutane, and thiazolidinedione moieties. For example, the thiazolidinedione carbonyls appear at ~170 ppm in 13C NMR .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1750 cm⁻¹ for thiazolidinedione, ~1650 cm⁻¹ for cyclobutanecarbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Answer :
- Catalyst Optimization : Green catalysts like β-cyclodextrin-SO3H under solvent-free conditions improve yields (e.g., up to 98% in 1 hour) by enhancing reaction efficiency and reducing side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol minimizes byproducts during cyclization .
- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, stoichiometry, and reaction time. For instance, reflux times >6 hours may degrade sensitive intermediates, reducing yields .
- In Situ Monitoring : TLC or inline FTIR tracks reaction progress to terminate steps at optimal conversion .
Q. How should discrepancies in biological activity data between in vitro and in vivo models for this compound be addressed?
- Answer :
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (e.g., liver microsomes), and plasma protein binding. Poor bioavailability in vivo may explain reduced efficacy compared to in vitro results .
- Structural Modifications : Introduce substituents (e.g., fluorine at the cyclobutane ring) to enhance metabolic stability. SAR studies show that electron-withdrawing groups improve bacterial inhibition by 40–60% in analogs .
- Mechanistic Validation : Use knockout animal models or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to confirm target engagement .
- Cross-Assay Consistency : Replicate results across multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to rule out assay-specific artifacts .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?
- Answer :
- Multi-Technique Correlation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the azetidine CH2 and thiazolidinedione carbonyls confirm ring connectivity .
- Isotopic Labeling : Use 15N-labeled intermediates to clarify ambiguous nitrogen environments in azetidine or thiazolidinedione rings .
- Computational Validation : Density functional theory (DFT) predicts NMR chemical shifts, which can be matched with experimental data to validate proposed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
